molecular formula C20H18FN3O2 B4501191 (6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B4501191
M. Wt: 351.4 g/mol
InChI Key: BBAABYHABWCFFG-UHFFFAOYSA-N
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Description

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a fluoro and hydroxy group, and a piperazine ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Fluoro and Hydroxy Groups: The fluoro and hydroxy groups can be introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like fluorine gas or N-fluorobenzenesulfonimide, while hydroxylation can be done using hydroxylating agents like hydrogen peroxide.

    Attachment of Piperazine Ring: The piperazine ring can be attached to the quinoline core through nucleophilic substitution reactions. This step involves the reaction of the quinoline derivative with a piperazine derivative in the presence of a base like potassium carbonate.

    Formation of the Final Compound: The final step involves the coupling of the quinoline-piperazine intermediate with a phenyl group through a carbonylation reaction using reagents like carbon monoxide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or hydroxy groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes. For example, it can inhibit the activity of enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell signaling.

    Pathways Involved: The compound can modulate signaling pathways like the MAPK/ERK pathway and the PI3K/Akt pathway, leading to alterations in cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • (6-Fluoro-4-hydroxyquinolin-3-yl)(4-methylpiperazin-1-yl)methanone
  • 6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol

Uniqueness

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-phenylpiperazin-1-yl)methanone is unique due to the presence of both a fluoro and hydroxy group on the quinoline core, as well as the phenyl-substituted piperazine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

IUPAC Name

6-fluoro-3-(4-phenylpiperazine-1-carbonyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-14-6-7-18-16(12-14)19(25)17(13-22-18)20(26)24-10-8-23(9-11-24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAABYHABWCFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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